Cas no 40522-46-1 (2-Heptylquinolin-4(1H)-one)
2-Heptylquinolin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Heptylquinolin-4(1H)-one
- 2-Heptyl-4(1H)-quinolinone
- 2-Heptylquinoline-4(1H)-one
- 2-Heptyl-4-quinolone
- UYRHHBXYXSYGHA-UHFFFAOYSA-N
- 2-heptylquinolin-4-ol
- MY12-62c
- HY-129503
- TCMDC-132026
- Z1741979976
- EN300-7420523
- CS-0106055
- 40522-46-1
- HHQ
- 2503-80-2
- HLH
- 2-heptyl-1H-quinolin-4-one
- CHEBI:62219
- AKOS015899644
- SB72058
- MY 12-62c
- MFCD16619170
- C20643
- 2-Heptyl-4-hydroxyquinoline
- MY-12-62c
- DTXSID00179740
- 4-hydroxy-2-heptylquinoline
- W11284
- 2-n-heptyl-4-hydroxyquinoline
- 4-Quinolinol, 2-heptyl-
- CHEMBL527817
- 2-heptyl-4(1H)-quinolone
- DA-26185
- 2-heptyl-1~{H}-quinolin-4-one
- pseudan VII
- CHEBI:75306
- 2-heptyl-1,4-dihydroquinolin-4-one
- AS-59174
- SCHEMBL170164
-
- MDL: MFCD16619170
- Inchi: 1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
- InChI Key: UYRHHBXYXSYGHA-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2NC(=C1)CCCCCCC
Computed Properties
- Exact Mass: 243.162
- Monoisotopic Mass: 243.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.013
- Melting Point: No data available
- Boiling Point: 361.5±42.0 °C at 760 mmHg
- Flash Point: 124.9±28.0 °C
- Refractive Index: 1.528
- Solubility: DMSO: soluble5mg/mL, clear
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-Heptylquinolin-4(1H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8°C
2-Heptylquinolin-4(1H)-one Pricemore >>
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| Chemenu | CM145690-1g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H170188-50mg |
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¥2326.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H170188-25mg |
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¥1205.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H170188-10mg |
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40522-46-1 | 98% (HPLC) | 10mg |
¥610.90 | 2023-09-02 |
2-Heptylquinolin-4(1H)-one Suppliers
2-Heptylquinolin-4(1H)-one Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-Heptylquinolin-4(1H)-one
2-Heptylquinolin-4(1H)-one (CAS No. 40522-46-1): A Comprehensive Overview
2-Heptylquinolin-4(1H)-one (CAS No. 40522-46-1) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure and properties, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in organic synthesis.
The chemical structure of 2-Heptylquinolin-4(1H)-one consists of a quinoline ring with a heptyl substituent at the 2-position and a ketone group at the 4-position. The quinoline moiety is a well-known heterocyclic aromatic compound with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the heptyl chain imparts additional hydrophobicity to the molecule, which can influence its solubility and bioavailability.
Recent studies have highlighted the multifaceted biological activities of 2-Heptylquinolin-4(1H)-one. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The researchers found that 2-Heptylquinolin-4(1H)-one selectively inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. This finding suggests that the compound could be a valuable lead for the development of new anticancer drugs.
In addition to its anticancer properties, 2-Heptylquinolin-4(1H)-one has also been investigated for its potential as an antimicrobial agent. A study published in the Antimicrobial Agents and Chemotherapy journal reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers noted that the compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell death. This makes 2-Heptylquinolin-4(1H)-one a promising candidate for addressing antibiotic resistance, a growing global health concern.
The synthetic versatility of 2-Heptylquinolin-4(1H)-one has also been explored in various organic synthesis applications. A recent paper in the Tetrahedron Letters described an efficient synthetic route to produce this compound using readily available starting materials and mild reaction conditions. The authors highlighted the scalability and cost-effectiveness of their method, which could facilitate large-scale production for industrial applications.
In the context of drug discovery, 2-Heptylquinolin-4(1H)-one has been used as a scaffold for the design and synthesis of novel derivatives with enhanced biological activities. For example, researchers at a leading pharmaceutical company have developed several analogs of this compound by modifying the heptyl chain or introducing additional functional groups. These derivatives have shown improved potency and selectivity against specific targets, such as kinases involved in cancer signaling pathways.
The pharmacokinetic properties of 2-Heptylquinolin-4(1H)-one have also been studied to understand its behavior in biological systems. A preclinical study published in the Biochemical Pharmacology journal evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The results indicated that 2-Heptylquinolin-4(1H)-one has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity, which are essential for its potential use as a therapeutic agent.
In conclusion, 2-Heptylquinolin-4(1H)-one (CAS No. 40522-46-1) is a versatile compound with significant potential in various fields of research and development. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and application in medicinal chemistry, drug discovery, and organic synthesis. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further solidifying its importance in the scientific community.
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